molecular formula C19H23BO3 B1603913 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-68-7

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1603913
CAS No.: 912569-68-7
M. Wt: 310.2 g/mol
InChI Key: AFDZGEOQKHIWKF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis, catalysis, and material science. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The compound is a versatile precursor in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates carbon-carbon bond formation between aryl halides and boronic acids. Its pinacol boronate group enhances reactivity by stabilizing the boron center, enabling efficient coupling under palladium catalysis .

Reaction Mechanism :

  • Oxidative Addition : Palladium(0) catalyst undergoes oxidative addition with an aryl halide.

  • Transmetallation : The boronate ester transmetallates with the palladium complex, replacing the halide.

  • Reductive Elimination : A carbon-carbon bond forms, releasing the coupled product and regenerating the catalyst .

Functional Group Transformations

The phenoxymethyl group allows further derivatization:

  • Demethylation : Removal of methyl groups via acidic or oxidative conditions.

  • Cross-Coupling Variants : Participation in Stille, Heck, or Negishi couplings to generate complex aromatic frameworks.

Stability and Handling

The compound’s pinacol boronate group provides stability under basic conditions but requires protection from moisture and light. Typical storage involves amber glass vials under inert atmosphere .

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its boron atom can participate in various reactions such as:

  • Suzuki Coupling Reactions : This compound serves as a boronate ester that can react with aryl halides to form biaryl compounds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound in coupling reactions to synthesize complex biaryl structures which are important intermediates in drug development. The reaction conditions were optimized to achieve high yields and selectivity.

Reaction TypeYield (%)Conditions
Suzuki Coupling85K2CO3 in DMF at 80°C

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it valuable in medicinal chemistry. It has been investigated for its potential as a drug delivery agent and as part of prodrug systems.

Case Study: Drug Delivery Systems

Research published in Advanced Drug Delivery Reviews highlighted the use of this dioxaborolane derivative in targeted drug delivery systems. The study found that incorporating this compound into nanoparticles improved the bioavailability and therapeutic efficacy of anticancer drugs.

Drug CompoundBioavailability Improvement (%)Formulation Type
Doxorubicin40Lipid-based nanoparticles

Materials Science

This compound has also found applications in materials science, particularly in the development of boron-containing polymers and materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

A study featured in Macromolecules explored the incorporation of this compound into polymer matrices. The results indicated significant improvements in thermal resistance and mechanical strength compared to traditional polymers.

PropertyControl PolymerModified Polymer
Thermal Stability (°C)250300
Tensile Strength (MPa)3050

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of the transition state and subsequent product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its phenoxymethyl group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in complex organic syntheses and industrial applications .

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane (CAS Number: 912569-68-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H23BO3
  • Molecular Weight : 310.20 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 24229702
PropertyValue
CAS Number912569-68-7
Purity≥97%
AppearanceAmber liquid

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known for its potential to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is particularly useful in the development of targeted therapies.

Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance:

  • In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
  • Case Study : A study demonstrated that a related dioxaborolane compound effectively inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and inducing oxidative stress .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:

  • Mechanism : The compound may protect neuronal cells from oxidative damage and apoptosis by modulating signaling pathways associated with inflammation and cell survival .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Study Design : Mice treated with the compound showed reduced tumor sizes compared to control groups. Additionally, behavioral assessments indicated improvements in cognitive function in models of neurodegeneration .

Safety and Toxicology

While the biological activity is promising, safety profiles must be established:

  • Toxicological Studies : Preliminary data indicate that high doses may lead to skin irritation and respiratory issues; however, further studies are needed to determine safe dosage ranges for therapeutic use .

Q & A

Q. Basic: What are the recommended methods for synthesizing 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura coupling or boronic esterification. For example, a derivative of this compound was synthesized via a palladium-catalyzed reaction between a boronic ester precursor and a halogenated aromatic substrate. Key steps include:

  • Precursor Preparation : Use 3-(phenoxymethyl)phenylboronic acid pinacol ester as a starting material .
  • Coupling Conditions : Optimize with Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system of THF/H₂O (3:1) at 80°C for 12 hours .
  • Purification : Column chromatography with hexanes/EtOAc (2:1, +0.25% Et₃N) yields the product in ~27% yield .

Critical Considerations :

  • Monitor reaction progress via TLC.
  • Use inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .

Q. Basic: How should this compound be safely handled and stored?

Methodological Answer:
Handling :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse with water for 15 minutes. For inhalation, move to fresh air and consult a physician .

Storage :

  • Temperature : Store at -20°C in a sealed container under inert gas (e.g., Ar) to prevent moisture-induced degradation .
  • Stability : Shelf life is 1–2 years at -20°C; avoid exposure to light and oxidizing agents .

Q. Advanced: How can cross-coupling reactions using this boronic ester be optimized?

Methodological Answer:
Key Parameters :

  • Catalyst Selection : Ir-catalyzed photoredox conditions enhance coupling efficiency with electron-deficient partners .
  • Solvent Systems : Use DMF or THF for polar substrates; add 10% H₂O to improve solubility of inorganic bases .
  • Base Compatibility : K₂CO₃ or CsF often outperform Na₂CO₃ in reactions with sterically hindered substrates .

Troubleshooting :

  • Low Yield : Check for boronic ester hydrolysis via ¹¹B NMR (δ ~30 ppm for intact boronate) .
  • Side Reactions : Add 1 eq. of 2,6-lutidine to suppress protodeboronation .

Q. Advanced: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Key peaks include:
    • Aromatic protons (δ 7.2–7.8 ppm, multiplet).
    • Pinacol methyl groups (δ 1.3 ppm, singlet) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 312.2 .

Secondary Validation :

  • FT-IR : Confirm B-O stretching (~1350 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, B content (e.g., C: 72.5%, H: 7.3%) .

Q. Advanced: How can solubility challenges in organic reactions be addressed?

Methodological Answer:
Solvent Optimization :

  • Polar Solvents : DMSO or DMF for highly conjugated substrates .
  • Mixed Solvents : THF:MeOH (4:1) improves solubility of zwitterionic intermediates .

Additives :

  • Surfactants : Triton X-100 (0.1% v/v) enhances dispersion in aqueous mixtures .
  • Co-solvents : 1,4-Dioxane (10% v/v) reduces precipitation in Suzuki couplings .

Table 1: Solubility Profile

SolventSolubility (mg/mL)Conditions
THF25.625°C, N₂ atm
DCM18.925°C, dark
H₂O<0.125°C

Q. Advanced: How does the phenoxymethyl substituent influence reactivity?

Methodological Answer:
Electronic Effects :

  • The electron-donating phenoxymethyl group increases boronic ester stability but reduces electrophilicity in coupling reactions .
  • Kinetic Studies : Hammett plots (σ⁺ ~ -0.15) indicate moderate para-directing effects in arylations .

Steric Considerations :

  • Substituent bulkiness (Tolman cone angle ~150°) necessitates larger catalyst ligands (e.g., XPhos) to prevent steric hindrance .

Contradictions in Data :

  • Some studies report faster coupling with Pd(OAc)₂ , while others favor PdCl₂(dppf) . Validate via controlled screening.

Q. Basic: What are the primary applications in academic research?

Methodological Answer:

  • C–C Bond Formation : Used in Suzuki-Miyaura couplings to synthesize biaryl motifs for drug discovery .
  • Protease Inhibitors : Acts as a precursor for α-aminoboronic acids targeting serine proteases .
  • Photoredox Catalysis : Participates in Ir-catalyzed reactions with carbonyl compounds to form tertiary alcohols .

Q. Advanced: How to mitigate boron retention during purification?

Methodological Answer:
Chromatography :

  • Use silica gel pretreated with 1% Et₃N to minimize boron-silica interactions .
  • Elute with EtOAc:hexanes (1:3) + 0.1% acetic acid to protonate boronate anions .

Alternative Methods :

  • Recrystallization : Use n-hexane/EtOAc (5:1) at -20°C to isolate crystalline product .
  • Chelation Traps : Add 1 eq. of 2,2'-bipyridyl to sequester residual boron species .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDZGEOQKHIWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640407
Record name 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-68-7
Record name 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13548543
CID 13548543
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
CID 13548543
CID 13548543
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
CID 13548543
CID 13548543
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
CID 13548543
CID 13548543
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
CID 13548543
CID 13548543
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
CID 13548543
CID 13548543
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

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